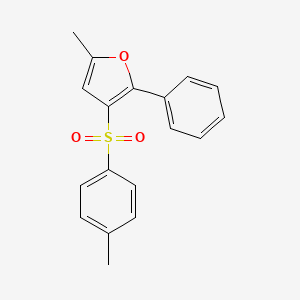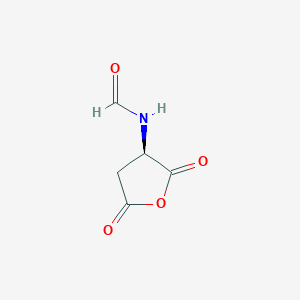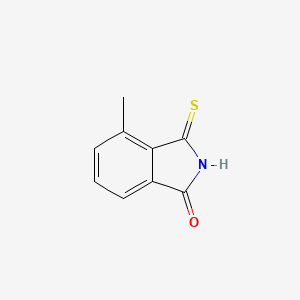![molecular formula C16H20N4O2 B12919929 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide CAS No. 2954-17-8](/img/structure/B12919929.png)
N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a phenylacetamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with a suitable propylating agent, followed by the introduction of the phenylacetamide group through an amide bond formation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the purity and structural integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of the target compound.
Phenylacetamide: A simpler analog that lacks the pyrimidine ring.
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-4-methylbenzenesulfonamide: A structurally related compound with a sulfonamide group.
Uniqueness
N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide is unique due to its specific combination of a pyrimidine ring and a phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2954-17-8 |
|---|---|
Molekularformel |
C16H20N4O2 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-2-phenylacetamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-13(15(22)20-16(17)19-11)8-5-9-18-14(21)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H3,17,19,20,22) |
InChI-Schlüssel |
ZKFMYEJYQVMJEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


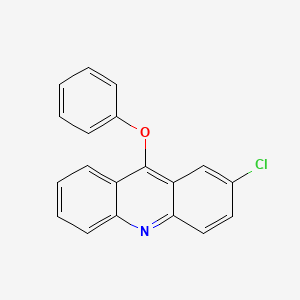

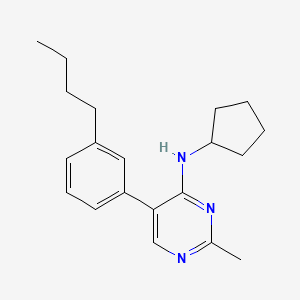

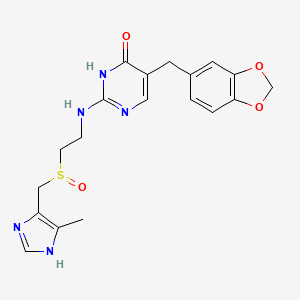
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)
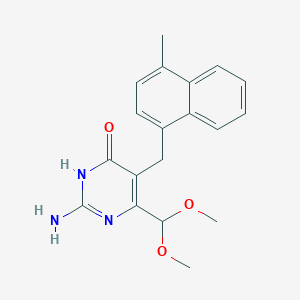
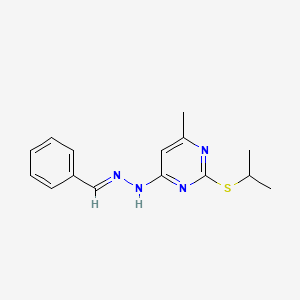
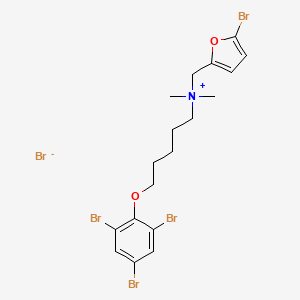

![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
